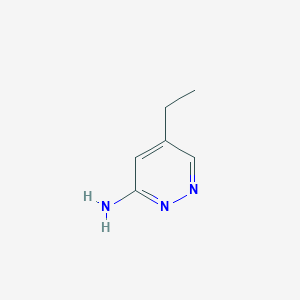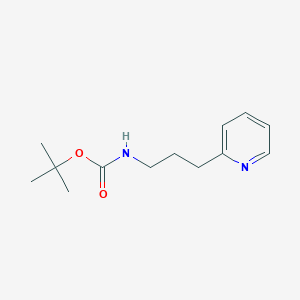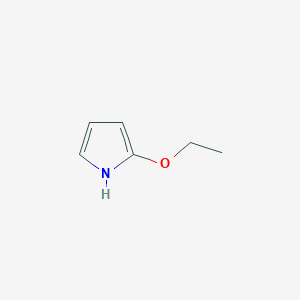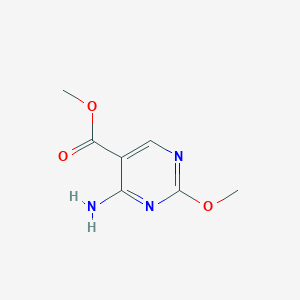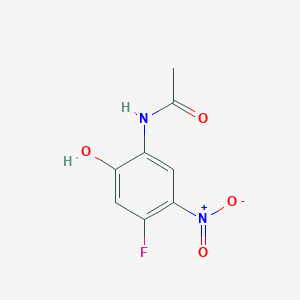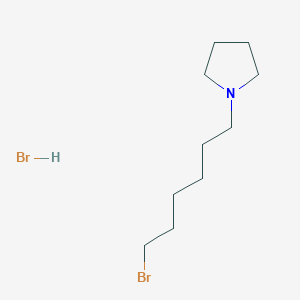
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine typically involves the reaction of 2-(2-ethoxyphenoxy)ethyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine can be compared with other piperidine derivatives such as:
1-(2-(2-Methoxyphenoxy)ethyl)piperidine: Similar in structure but with a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.
1-(2-(2-Hydroxyphenoxy)ethyl)piperidine:
The uniqueness of this compound lies in its specific ethoxy substitution, which can affect its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]piperidine |
InChI |
InChI=1S/C15H23NO2/c1-2-17-14-8-4-5-9-15(14)18-13-12-16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
InChI Key |
DCNKBOXICCFGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


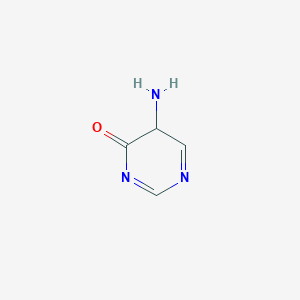
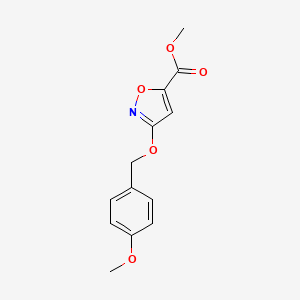
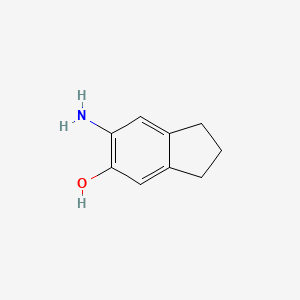
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
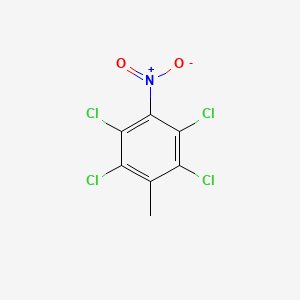

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
